2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-

Chiral purity Enantiomeric excess Pharmaceutical impurity profiling

2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- (CAS 139264-66-7), also designated R-(+)-4-(4-nitrobenzyl)-2-oxazolidinone, is a chiral, non-racemic oxazolidinone building block (C10H10N2O4, MW 222.20 g/mol). It belongs to the Evans-type chiral auxiliary family and is distinguished from its (S)-enantiomer (CAS 139264-55-4) by its (4R) absolute configuration at the oxazolidinone 4-position.

Molecular Formula C10H10N2O4
Molecular Weight 222.2
CAS No. 139264-66-7
Cat. No. B1148481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-
CAS139264-66-7
Molecular FormulaC10H10N2O4
Molecular Weight222.2
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS 139264-66-7: Key Intermediate for Asymmetric Synthesis & Pharmaceutical Reference Standards


2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- (CAS 139264-66-7), also designated R-(+)-4-(4-nitrobenzyl)-2-oxazolidinone, is a chiral, non-racemic oxazolidinone building block (C10H10N2O4, MW 222.20 g/mol) [1]. It belongs to the Evans-type chiral auxiliary family and is distinguished from its (S)-enantiomer (CAS 139264-55-4) by its (4R) absolute configuration at the oxazolidinone 4-position [2]. The compound carries a para-nitrophenyl substituent that serves as a synthetic handle for downstream functionalization, most notably in the industrial synthesis of the anti-migraine drug zolmitriptan, where it is recognized as Zolmitriptan Impurity 21/32 and used as a fully characterized reference standard compliant with USP and EP guidelines [3].

Why (R)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS 139264-66-7 Cannot Be Replaced by Generic Oxazolidinones


Generic substitution of CAS 139264-66-7 with its (S)-enantiomer (CAS 139264-55-4), the racemate (CAS 340041-92-1), or the unsubstituted 4-benzyl-2-oxazolidinone (CAS 102029-44-7) is precluded by three critical factors: (i) enantiomeric identity—the (R)-configuration is essential for its designated role as Zolmitriptan Impurity 21/32, where the (S)-enantiomer is a distinct impurity (Impurity 5) requiring separate quantification [1]; (ii) the para-nitro group provides a chemically orthogonal reduction handle (conversion to 4-(4-aminobenzyl)-2-oxazolidinone) not available in the parent 4-benzyl analog, enabling specific downstream pharmaceutical transformations [2]; (iii) supplier-certified enantiomeric excess (>=99.5% ee) and HPLC purity (>=99%) parameters are batch-specific and cannot be assumed when sourcing from non-validated vendors [3]. These orthogonal requirements in stereochemistry, functional group identity, and analytical specification collectively render generic substitution scientifically and regulatorily invalid.

Quantitative Differentiation Evidence for (R)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS 139264-66-7


Enantiomeric Purity: (R)- vs. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone

The (R)-enantiomer (CAS 139264-66-7) is supplied with an optical purity of >=99.5% enantiomeric excess (ee) as certified by the manufacturer, with an HPLC purity of >=99.0% [1]. In contrast, the (S)-enantiomer (CAS 139264-55-4) exhibits a distinct specific rotation of approximately -63 degrees (c = 1, CHCl3), differentiating it analytically from the (R)-form . The racemic mixture (CAS 340041-92-1) lacks stereochemical definition and is unsuitable for applications requiring enantiopure starting material. This level of enantiopurity is critical for its use as a chiral building block in asymmetric synthesis and as a single-enantiomer impurity reference standard for Zolmitriptan, where the (R)- and (S)-enantiomers are classified as distinct impurities (Impurity 21/32 vs. Impurity 5, respectively) [2].

Chiral purity Enantiomeric excess Pharmaceutical impurity profiling

Physicochemical Differentiation: Melting Point and Thermal Stability

The (R)-enantiomer (CAS 139264-66-7) exhibits a melting point range of 132-135 degrees Celsius when supplied as a white to off-white crystalline powder with >=99% HPLC purity [1]. In comparison, the parent unsubstituted compound, (R)-4-benzyl-2-oxazolidinone (CAS 102029-44-7), has a reported melting point of approximately 86-89 degrees Celsius, reflecting the significant effect of the para-nitro substituent on crystal lattice energy [2]. The enhanced thermal stability of the 4-nitrobenzyl derivative provides a wider temperature window for drying and storage, and the higher melting point serves as a rapid identity and purity check in quality control workflows.

Melting point Crystallinity Quality control

Regulatory Identity: Zolmitriptan Impurity 21/32 Reference Standard Designation

CAS 139264-66-7 is officially designated as Zolmitriptan Impurity 21 (also listed as Impurity 32 by some compendia) and is supplied as a fully characterized reference standard compliant with USP and EP regulatory guidelines [1]. In contrast, the (S)-enantiomer (CAS 139264-55-4) is designated Zolmitriptan Impurity 5, and the reduced analog (S)-4-(4-aminobenzyl)-2-oxazolidinone is a separate process intermediate [2]. This regulatory differentiation means that for pharmaceutical quality control laboratories performing impurity profiling of Zolmitriptan API, CAS 139264-66-7 and CAS 139264-55-4 are not interchangeable reference standards—each must be sourced individually to ensure accurate identification and quantification of the corresponding impurity peak in HPLC chromatograms .

Reference standard Impurity profiling Pharmacopeia compliance

Vendor Purity Specification Variability: >=99% vs. >=98% HPLC Purity

Supplier-dependent purity specifications for CAS 139264-66-7 show meaningful variation: NBInno certifies HPLC purity >=99.0% with optical purity >=99.5% ee, moisture content <=0.5% (Karl Fischer), residual solvents <=0.1% (ICH Q3C compliant), and heavy metals <=10 ppm [1]. In comparison, CDMO Chem offers purity >=98% with impurity <1% and moisture <0.5% [2]. General research chemical suppliers typically list 95% purity without optical purity certification. This represents a quantifiable purity difference of at least 1% (absolute) and up to 4% compared to generic sources, which translates to substantially lower total impurity burden (<=1% vs. up to 5%) and is relevant for applications where impurity carry-through could affect downstream reaction yields or analytical accuracy.

Supplier qualification Purity specification Batch consistency

Synthetic Utility: Para-Nitro Group as a Chemoselective Reduction Handle

The para-nitro substituent on CAS 139264-66-7 enables a chemoselective reduction to the corresponding 4-(4-aminobenzyl)-2-oxazolidinone, a key transformation in the zolmitriptan synthetic route [1]. The patent literature describes this reduction using palladium on carbon with ammonium formate or Raney Nickel under hydrogen pressure, yielding the amino derivative that subsequently undergoes diazotization and further elaboration to the final API [2]. In contrast, the unsubstituted 4-benzyl-2-oxazolidinone (CAS 102029-44-7) lacks this functional handle and cannot undergo analogous chemoselective functionalization at the para position; nitration would be required as an additional step, introducing regioselectivity challenges and reducing overall process efficiency [3]. This pre-installed nitro group thus confers a distinct synthetic advantage by eliminating one chemical step and associated yield loss.

Functional group interconversion Hydrogenation Pharmaceutical intermediate

Storage and Handling Differentiation: Hygroscopicity and Thermal Stability

CAS 139264-66-7 requires storage under inert gas at 2-8 degrees Celsius due to its hygroscopic nature, with a manufacturer-specified moisture content limit of <=0.5% (Karl Fischer) to prevent hydrolytic degradation [1]. The compound is classified as UN3077 (Environmentally Hazardous Substances, Solid, N.O.S.) for transportation, with an ambient transport temperature range of 15-25 degrees Celsius [1]. The predicted boiling point is 509.5 plus/minus 19.0 degrees Celsius at 760 mmHg and predicted density is 1.367-1.42 g per cubic cm . In comparison, the reduced amino analog (S)-4-(4-aminobenzyl)-2-oxazolidinone is more susceptible to oxidative degradation due to the electron-rich aniline moiety, requiring more stringent inert atmosphere handling. These differentiated storage requirements have direct implications for procurement logistics and facility requirements.

Stability Storage conditions Shelf life

Optimal Procurement Scenarios for (R)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS 139264-66-7


Zolmitriptan API Impurity Profiling and Regulatory Submission

Pharmaceutical quality control laboratories developing or validating HPLC methods for Zolmitriptan API require CAS 139264-66-7 as a characterized reference standard for Impurity 21/32 identification and quantification. Procurement of material with >=99% HPLC purity and >=99.5% ee is essential to ensure accurate impurity assignment, as the (S)-enantiomer (Impurity 5, CAS 139264-55-4) has a distinct retention time and cannot substitute for this standard [1]. CoA documentation must include HPLC chromatogram, optical rotation, and residual solvent analysis to satisfy ANDA/NDA regulatory filing requirements [2].

Asymmetric Synthesis Using Evans Chiral Auxiliary Methodology

Academic and industrial research groups employing Evans oxazolidinone chiral auxiliaries for diastereoselective enolate alkylation or aldol reactions benefit from the pre-installed para-nitro group, which serves as a masked amino functionality for downstream diversification. The (R)-configuration at the oxazolidinone 4-position dictates the absolute stereochemistry of the products. The melting point of 132-135 degrees Celsius allows rapid identity verification upon receipt, and the >=99.5% ee specification ensures that diastereoselectivity outcomes are not confounded by enantiomeric impurity of the auxiliary [3].

Process Chemistry Development for Triptan-Class Drug Intermediates

Process R&D teams developing synthetic routes to zolmitriptan or related triptan analogs use CAS 139264-66-7 as the key nitro intermediate that undergoes catalytic hydrogenation (Pd/C or Raney Ni) to yield (S)-4-(4-aminobenzyl)-2-oxazolidinone, the penultimate intermediate before Fischer indole cyclization [1]. The supplier-certified moisture content of <=0.5% and residual solvent profile of <=0.1% (ICH Q3C compliant) minimize catalyst poisoning during hydrogenation and reduce purification burden on the downstream amino intermediate. For kilo-scale process development, suppliers offering 25 kg fiber drum packaging with desiccant provide appropriate scale and containment [3].

Custom Synthesis of 4-(4-Aminobenzyl)-2-oxazolidinone Derivatives for Aromatase Inhibition

Medicinal chemistry programs targeting aromatase (CYP19A1) inhibition for hormone-dependent breast cancer have employed 4-(4-aminobenzyl)-2-oxazolidinone scaffolds, which are derived directly from CAS 139264-66-7 via nitro group reduction [2]. The availability of high-purity (R)-enantiomer (>=99% HPLC) ensures that subsequent N-alkylation or N-acylation products maintain stereochemical integrity, which is critical for structure-activity relationship (SAR) studies where enantiomeric configuration may influence CYP19A1 binding affinity. Procurement from suppliers offering custom synthesis support enables rapid scale-up from research quantities (100 g) to pilot batches (5 kg) [3].

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